molecular formula C6H5NOS B8640776 Thien-2-yl-hydroxyacetonitrile

Thien-2-yl-hydroxyacetonitrile

Cat. No.: B8640776
M. Wt: 139.18 g/mol
InChI Key: MDOLBFYWOIYESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thien-2-yl-hydroxyacetonitrile is an organic compound that features a thiophene ring substituted with a hydroxyacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: Thien-2-yl-hydroxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with cyanide sources in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: Thien-2-yl-hydroxyacetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxy group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include thiophene derivatives, primary amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thien-2-yl-hydroxyacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of materials with specific electronic properties, such as conducting polymers.

Mechanism of Action

The mechanism of action of Thien-2-yl-hydroxyacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: This compound shares the thiophene ring but has an aldehyde group instead of the hydroxyacetonitrile group.

Uniqueness: Thien-2-yl-hydroxyacetonitrile is unique due to the presence of both the thiophene ring and the hydroxyacetonitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

2-hydroxy-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C6H5NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H

InChI Key

MDOLBFYWOIYESI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this example 25.0 g of 2-formylthiophene was added to a stirred solution containing 10.93 g of sodium cyanide in 37 ml of water at room temperature. 63 ml of aqueous saturated sodium acid sulfite was then slowly added to the stirred mixture. During the addition of the sodium acid sulfite solution, small amounts (about 20 g) of ice were periodically added. The mixture was then stirred for another 15 minutes and extracted with ethyl ether. The ethyl ether extracts were combined, dried over magnesium sulfate and evaporated under vacuum affording 18.4 g of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.93 g
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Two
Quantity
63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four

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